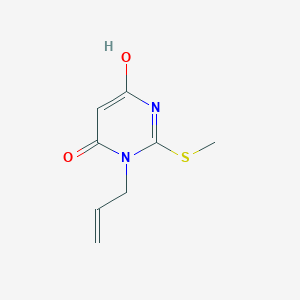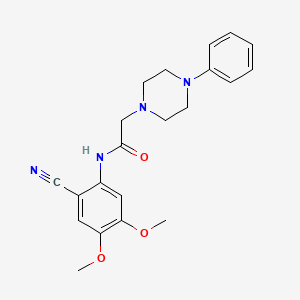![molecular formula C22H17FN2O3 B5999936 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B5999936.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions: The ethyl group is introduced at the 5-position of the benzoxazole ring through alkylation reactions using ethyl halides.
Coupling with Hydroxyphenyl and Fluorobenzamide: The final step involves coupling the benzoxazole derivative with 4-hydroxyphenyl and 4-fluorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted benzamides.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology
Antimicrobial Agents: Exhibits activity against Gram-positive and Gram-negative bacteria.
Anticancer Agents: Shows potential in inhibiting the growth of cancer cell lines, such as colorectal carcinoma.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Industry
Dye and Pigment Production: Used in the synthesis of fluorescent dyes due to its benzoxazole core.
Mécanisme D'action
The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, the hydroxyl and fluorobenzamide groups enhance binding affinity to specific proteins, modulating their activity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(5-methyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide
- N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide
Uniqueness
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a promising candidate for further drug development compared to its analogs .
Propriétés
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-2-13-3-10-20-18(11-13)25-22(28-20)17-12-16(8-9-19(17)26)24-21(27)14-4-6-15(23)7-5-14/h3-12,26H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOROYWRDMPMHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(benzylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B5999853.png)
![3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5999866.png)
![(5E)-5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5999871.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5999875.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5999878.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5999883.png)
![N-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5999891.png)
![(4-Benzylpiperazin-1-yl)[1-(2-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B5999894.png)
![6-methyl-2-{[3-(4-nitrophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B5999919.png)
![[3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B5999925.png)



![methyl 3-butyryl-4-[(2,4-dimethoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5999946.png)
